![molecular formula C15H14O3 B14033235 2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups at the 2 and 5 positions and an aldehyde group at the 4 position on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,5-dimethoxybenzene.
Coupling Reaction: The resulting 2,5-dimethoxybenzaldehyde is then subjected to a Suzuki-Miyaura coupling reaction with a suitable boronic acid derivative to form the biphenyl structure.
Industrial Production Methods
Industrial production methods for 2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2,5-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2,5-Dimethoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development.
Environmental Science: It is studied for its role in the degradation of polychlorinated biphenyls (PCBs) and other environmental pollutants.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Aldehyde Group Reactivity: The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis.
Methoxy Group Reactivity:
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxybenzaldehyde: Similar structure but lacks the biphenyl moiety.
2,5-Dimethoxyphenethylamine: Contains an ethylamine group instead of the aldehyde group.
2,5-Dimethoxy-4-ethylamphetamine: Contains an ethyl group at the 4 position instead of the aldehyde group.
Uniqueness
2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group on a biphenyl structure. This combination of functional groups allows for diverse chemical reactivity and applications in various fields .
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2,5-dimethoxy-4-phenylbenzaldehyde |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-13(11-6-4-3-5-7-11)15(18-2)8-12(14)10-16/h3-10H,1-2H3 |
Clave InChI |
RMIAUHFOCJONFB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C=O)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


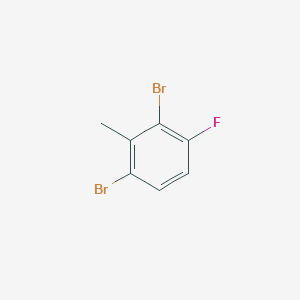
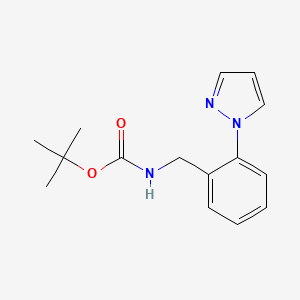
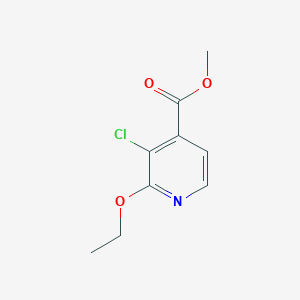
![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)
![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)
![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)


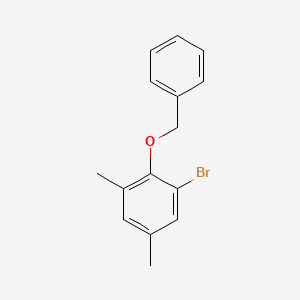
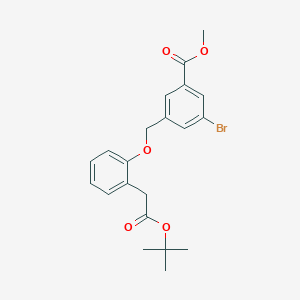

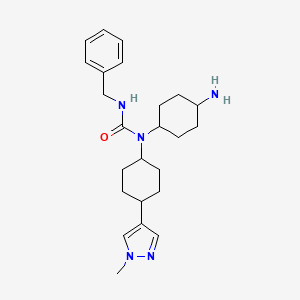

![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
